molecular formula C23H22N2O2 B5107021 3-(4-biphenylyl)-5-(4-pentenoyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine

3-(4-biphenylyl)-5-(4-pentenoyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine

Katalognummer B5107021
Molekulargewicht: 358.4 g/mol
InChI-Schlüssel: YTPWZIMMLBPJRY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-biphenylyl)-5-(4-pentenoyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine, also known as THIP, is a synthetic compound that belongs to the class of GABA receptor agonists. The compound has been widely studied for its potential therapeutic applications in various neurological disorders, such as epilepsy, anxiety, and sleep disorders.

Wirkmechanismus

3-(4-biphenylyl)-5-(4-pentenoyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine acts as an agonist of the GABA receptor, which is the primary inhibitory neurotransmitter in the central nervous system. By binding to the GABA receptor, 3-(4-biphenylyl)-5-(4-pentenoyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine enhances the inhibitory effects of GABA, leading to a decrease in neuronal excitability and a reduction in seizure activity. 3-(4-biphenylyl)-5-(4-pentenoyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine also activates specific subtypes of GABA receptors, such as the δ-subunit-containing receptors, which are thought to play a role in the anxiolytic and sedative effects of the compound.
Biochemical and Physiological Effects
3-(4-biphenylyl)-5-(4-pentenoyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine has been shown to have a range of biochemical and physiological effects in animal models. In addition to its effects on seizure activity and cognitive function, 3-(4-biphenylyl)-5-(4-pentenoyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine has been shown to modulate the release of neurotransmitters, such as dopamine and acetylcholine, in various brain regions. 3-(4-biphenylyl)-5-(4-pentenoyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine has also been shown to have anti-inflammatory effects, which may contribute to its therapeutic potential in neurodegenerative disorders.

Vorteile Und Einschränkungen Für Laborexperimente

3-(4-biphenylyl)-5-(4-pentenoyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine has several advantages as a research tool, including its high potency and selectivity for specific GABA receptor subtypes. However, 3-(4-biphenylyl)-5-(4-pentenoyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine also has some limitations, such as its relatively short half-life and the potential for tolerance and dependence with chronic use.

Zukünftige Richtungen

There are several potential future directions for research on 3-(4-biphenylyl)-5-(4-pentenoyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine. One area of interest is the development of more selective and potent GABA receptor agonists, which may have improved therapeutic potential and fewer side effects. Another area of interest is the investigation of the molecular mechanisms underlying the effects of 3-(4-biphenylyl)-5-(4-pentenoyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine on neurotransmitter release and inflammation. Finally, further studies are needed to evaluate the safety and efficacy of 3-(4-biphenylyl)-5-(4-pentenoyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine in human clinical trials.

Synthesemethoden

The synthesis of 3-(4-biphenylyl)-5-(4-pentenoyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine involves the reaction of 4-biphenylcarboxylic acid with pent-4-enoyl chloride in the presence of triethylamine to form the corresponding acid chloride. The acid chloride is then reacted with 4-amino-3-methylisoxazole in the presence of sodium hydride to form 3-(4-biphenylyl)-5-(4-pentenoyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine. The yield of 3-(4-biphenylyl)-5-(4-pentenoyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine can be improved by optimizing the reaction conditions, such as temperature, reaction time, and reagent concentration.

Wissenschaftliche Forschungsanwendungen

3-(4-biphenylyl)-5-(4-pentenoyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine has been extensively studied for its potential therapeutic applications in various neurological disorders. In animal models of epilepsy, 3-(4-biphenylyl)-5-(4-pentenoyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine has been shown to reduce seizure activity and increase the threshold for seizure induction. 3-(4-biphenylyl)-5-(4-pentenoyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine has also been shown to have anxiolytic and sedative effects, making it a potential treatment for anxiety and sleep disorders. Additionally, 3-(4-biphenylyl)-5-(4-pentenoyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Eigenschaften

IUPAC Name

1-[3-(4-phenylphenyl)-6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridin-5-yl]pent-4-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O2/c1-2-3-9-22(26)25-15-14-21-20(16-25)23(24-27-21)19-12-10-18(11-13-19)17-7-5-4-6-8-17/h2,4-8,10-13H,1,3,9,14-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTPWZIMMLBPJRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(=O)N1CCC2=C(C1)C(=NO2)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.